
4-hydroxy-9H-carbazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-9H-carbazole-3-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science. The presence of the hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives and compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-9H-carbazole-3-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the classical Knoevenagel condensation reaction, where 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde is reacted with active methylene compounds . The reaction conditions often include the use of a base such as piperidine in a solvent like ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4-Hydroxy-9H-carbazole-3-carboxylic acid.
Reduction: 4-Hydroxy-9H-carbazole-3-methanol.
Substitution: 4-Alkoxy-9H-carbazole-3-carbaldehyde or 4-Acyl-9H-carbazole-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-9H-carbazole-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-hydroxy-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the p53 signaling pathway, leading to cell cycle arrest and programmed cell death.
Antiviral Activity: Carbazole derivatives, including this compound, inhibit viral replication by targeting viral enzymes and proteins.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microbial cells.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-9H-carbazole-3-carbaldehyde can be compared with other similar compounds in the carbazole family:
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound also exhibits significant anticancer activity through the activation of the p53 pathway.
4-Methoxy-9-methyl-9H-carbazole-3-carbaldehyde: Known for its photophysical properties, this compound is used in the synthesis of fluorescent dyes.
1H-Indole-3-carbaldehyde: While not a carbazole, this indole derivative shares similar synthetic routes and applications in the synthesis of biologically active molecules.
Eigenschaften
Molekularformel |
C13H9NO2 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
4-hydroxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-7-8-5-6-11-12(13(8)16)9-3-1-2-4-10(9)14-11/h1-7,14,16H |
InChI-Schlüssel |
WVYJUHIPCSKXPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
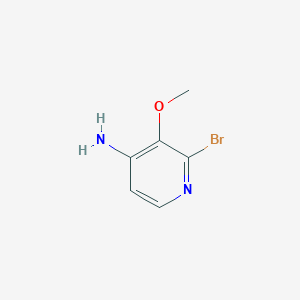
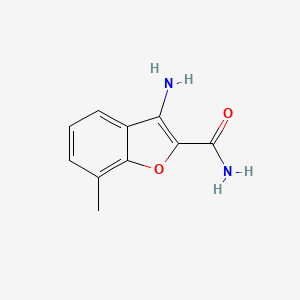
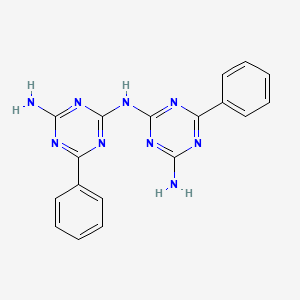
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
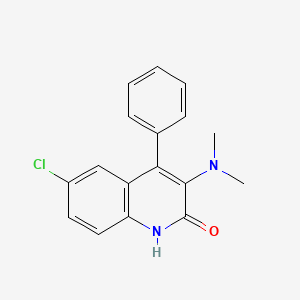

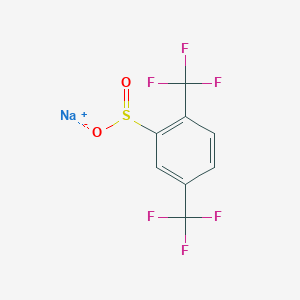
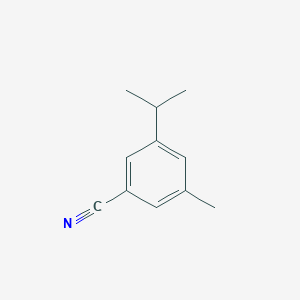
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
